molecular formula C12H22N2O3 B10850462 Methyl 4-(3-cyclohexylureido)butanoate

Methyl 4-(3-cyclohexylureido)butanoate

Cat. No.: B10850462
M. Wt: 242.31 g/mol
InChI Key: QDXXGVVKSQMYHV-UHFFFAOYSA-N
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Description

It features a cyclohexylurea moiety linked to a methyl butanoate backbone, a structure designed to enhance metabolic stability and binding affinity to enzymatic targets. This compound is part of a broader class of ureido esters studied for their roles in modulating inflammation, hypertension, and chronic obstructive pulmonary disease (COPD) .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 4-(cyclohexylcarbamoylamino)butanoate

InChI

InChI=1S/C12H22N2O3/c1-17-11(15)8-5-9-13-12(16)14-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,13,14,16)

InChI Key

QDXXGVVKSQMYHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-cyclohexylureido)butanoate typically involves the reaction of 4-aminobutanoic acid with cyclohexyl isocyanate to form 4-(3-cyclohexylureido)butanoic acid. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

Methyl 4-(3-cyclohexylureido)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-cyclohexylureido)butanoate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylureido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. This compound can also interact with cell membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of Methyl 4-(3-cyclohexylureido)butanoate can be contextualized by comparing it to analogs with variations in substituents, chain length, and urea groups. Below is a detailed analysis of key structural and functional differences:

Structural Analogues from the Same Drug Series
Compound Name Substituent (R) Chain Length Key Features Reference
This compound Cyclohexyl C4 Short chain, cyclohexyl urea
Methyl 6-(3-cyclohexylureido)hexanoate Cyclohexyl C6 Extended chain, increased lipophilicity
Methyl 14-(3-n-butylureido)tetradec-8(Z)-enoate n-Butyl C14 Unsaturated chain, n-butyl urea

Key Findings :

  • Chain Length and Lipophilicity: this compound (C4) exhibits lower lipophilicity compared to its C6 and C14 analogs. Extended chains (e.g., C6 in hexanoate) may enhance membrane permeability but increase susceptibility to esterase hydrolysis .
  • Conformational Flexibility: The unsaturated C14 compound (tetradec-8(Z)-enoate) introduces rigidity via a double bond, which may stabilize bioactive conformations but reduce metabolic stability .
Functional Analogues with Urea Moieties
  • N,N'-Dicyclohexylurea: A simpler urea derivative lacking the ester chain. It serves as a reference for evaluating the contribution of the urea group to sEH inhibition. Studies suggest that ester-containing derivatives (e.g., this compound) exhibit enhanced solubility and sustained activity compared to non-esterified ureas .
  • Methyl 2-Benzoylamino-3-oxobutanoate: While structurally distinct (benzoylamino group vs. cyclohexylurea), this compound highlights the role of ester groups in facilitating synthetic modifications and pharmacokinetic tuning .

Research Implications and Pharmacological Profile

  • sEH Inhibition: this compound’s compact structure balances lipophilicity and polarity, making it a candidate for oral bioavailability. Its shorter chain may reduce off-target interactions compared to longer-chain analogs .
  • Metabolic Stability: The methyl ester group in this compound is likely hydrolyzed in vivo to the corresponding carboxylic acid, a common prodrug strategy to enhance tissue distribution .

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